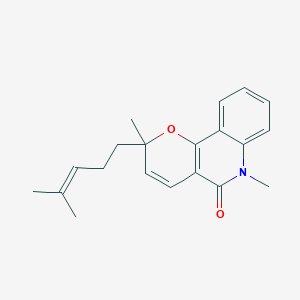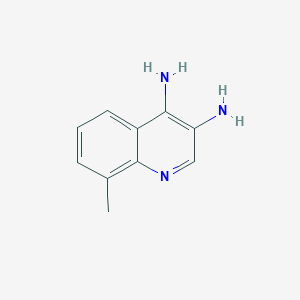
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a tert-butyl group and a pyrimidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with pyrimidine-2-carboxylic acid derivatives, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.
Substitution: The tert-butyl and pyrimidin-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazine ring can participate in redox reactions, while the pyrimidin-2-yl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine
- 3-(tert-Butyl)-6-(pyrimidin-4-yl)-1,2,4,5-tetrazine
- 3-(tert-Butyl)-6-(pyridin-4-yl)-1,2,4,5-tetrazine
Uniqueness
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine is unique due to the specific positioning of the pyrimidin-2-yl group, which can influence its electronic properties and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H12N6 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-tert-butyl-6-pyrimidin-2-yl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H12N6/c1-10(2,3)9-15-13-8(14-16-9)7-11-5-4-6-12-7/h4-6H,1-3H3 |
Clave InChI |
CNGHDCBSUCNRMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C(N=N1)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


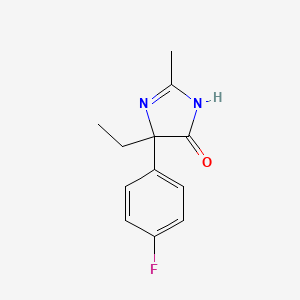
![[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)
![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)

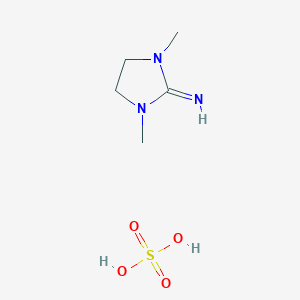
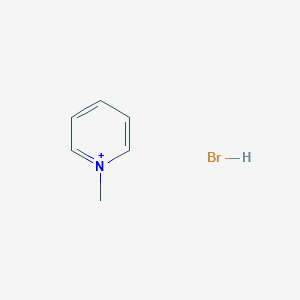
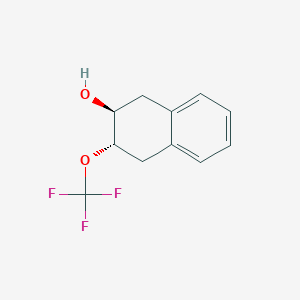
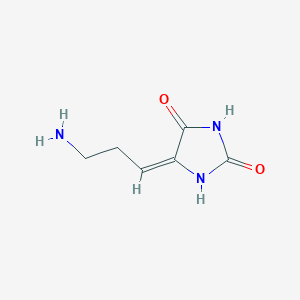
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)
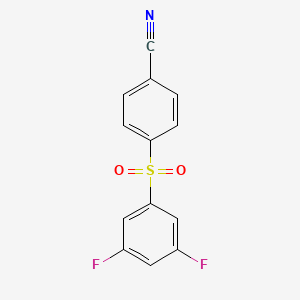
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)
